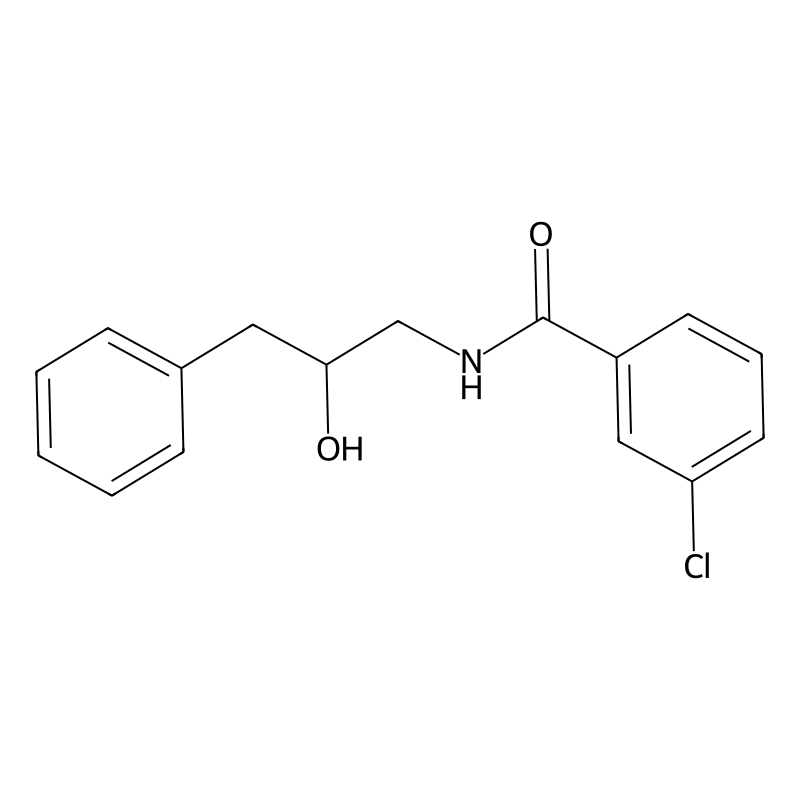

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula . This compound features a benzamide structure with a chloro substituent at the meta position and a hydroxyl group at the 2-position of the side chain. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can be understood through its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The hydroxyl group may participate in hydrogen bonding, influencing solubility and interaction with biological targets. Additionally, the presence of the chlorine atom can facilitate nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide has been studied for its biological activities, particularly as an inhibitor of certain receptors. Compounds with similar structures have shown promise as inhibitors of the P2X7 receptor, which is involved in inflammatory processes and pain signaling. The presence of the hydroxyl group may enhance interaction with biological targets through hydrogen bonding, potentially increasing its potency as a therapeutic agent .

The synthesis of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves several steps:

- Formation of Benzamide: The initial step often includes reacting an appropriate benzoic acid derivative with an amine to form the benzamide.

- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution, using reagents such as thionyl chloride or phosphorus pentachloride.

- Hydroxylation: The hydroxyl group can be introduced via nucleophilic substitution or through reduction reactions involving suitable precursors.

- Purification: The final product is purified using methods such as recrystallization or chromatography to obtain a high-purity compound .

3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide has potential applications in pharmaceutical research, particularly in developing drugs targeting pain and inflammatory conditions due to its receptor-inhibiting properties. Its structural characteristics may also make it useful in synthesizing other bioactive compounds or as a lead compound for further modifications.

Studies on similar compounds indicate that 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide may interact with various biological targets, particularly those involved in pain signaling and inflammation. Interaction studies often involve assessing binding affinities to specific receptors and evaluating their effects on downstream signaling pathways. Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound .

Several compounds exhibit structural similarities to 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, each possessing unique properties:

The uniqueness of 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide lies in its specific combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Its potential as a therapeutic agent warrants further investigation into its pharmacological properties and mechanisms of action.